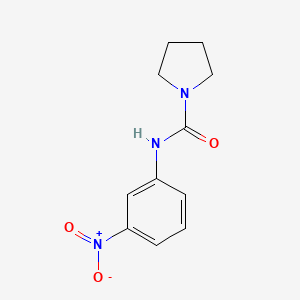
2-(1-Phenylhydrazinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylhydrazinyl)acetic acid is a chemical compound with the molecular formula C8H10N2O2 . It appears as a colorless prism or white solid . The compound is canonicalized with a complexity of 155, a rotatable bond count of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 .
Molecular Structure Analysis
The molecular structure of 2-(1-Phenylhydrazinyl)acetic acid consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 166.074227566 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 2-(1-Phenylhydrazinyl)acetic acid are not detailed in the literature, organic acids like it can be analyzed using Ion Suppression Chromatography at low pH using Reversed Phase Liquid Chromatography columns and Diode Array Detection .
Physical And Chemical Properties Analysis
2-(1-Phenylhydrazinyl)acetic acid has a molecular weight of 166.18 g/mol . It has a topological polar surface area of 61.4 Ų and a heavy atom count of 12 .
Scientific Research Applications
Design and Synthesis of Anti-Inflammatory Agents
2-(1-Phenylhydrazinyl)acetic acid has been used in the design and synthesis of new anti-inflammatory agents . These agents are expected to selectively inhibit COX-2, an enzyme that plays a key role in converting arachidonic acid into prostaglandins . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .
Treatment of Inflammation
Compounds derived from 2-(1-Phenylhydrazinyl)acetic acid have shown significant COX-2 inhibition, indicating powerful pharmacological potential . These compounds have been tested in vivo to assess their selectivity toward COX-1/COX-2 enzymes with the ability to reduce paw thickness .
Pain Relief
The potent compounds derived from 2-(1-Phenylhydrazinyl)acetic acid have been thoroughly analyzed for their pain-relieving effects . This makes them potential candidates for the development of new analgesic drugs .
Histological Changes
These compounds have been used to study histological changes in the body . This can provide valuable insights into the effects of these compounds at the cellular level .
Toxicological Properties
The toxicological properties of these compounds have been scrutinized . Assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea, offers valuable information on their safety profiles .
Chemical Structure and Biological Activity
The comprehensive overview of the synthesis, chemical structure, biological activity, and potential applications of 2-(1-Phenylhydrazinyl)acetic acid has been studied. This helps in understanding the correlation between the structure of the compound and its biological activity.
Mechanism of Action
- Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group. It is used as an adjunctive therapy for the treatment of acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
- Metabolism : Phenylacetic acid is hydrolyzed by phenylacetate esterases in the human liver cytosol. Plasma hydrolysis is less significant in humans compared to rats .
Target of Action
Pharmacokinetics
Action Environment
properties
IUPAC Name |
2-(N-aminoanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10(6-8(11)12)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPUZQSFPGSJPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306130 |
Source


|
| Record name | (1-Phenylhydrazinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenylhydrazinyl)acetic acid | |
CAS RN |
4408-70-2 |
Source


|
| Record name | 4408-70-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Phenylhydrazinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1296505.png)








